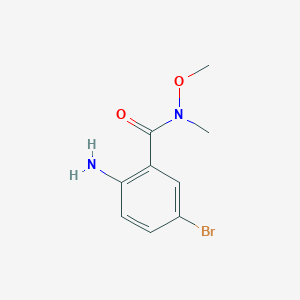

2-amino-5-bromo-N-methoxy-N-methylbenzamide

描述

2-Amino-5-bromo-N-methoxy-N-methylbenzamide (CAS: 304854-54-4) is a benzamide derivative featuring a bromine atom at position 5, an amino group at position 2, and a methoxy-N-methylamide substituent on the benzamide nitrogen. This compound is synthesized via coupling reactions involving 2-amino-5-bromobenzoic acid derivatives and methoxy-N-methylamine, as inferred from analogous synthetic protocols .

属性

IUPAC Name |

2-amino-5-bromo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAZWBXVBDWROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Br)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579306 | |

| Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304854-54-4 | |

| Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

The synthesis generally begins with commercially available starting materials such as 5-bromoisatoic anhydride or related derivatives. The choice of starting material can significantly influence the efficiency and yield of the synthesis.

Detailed Preparation Methods

Method Using 5-Bromoisatoic Anhydride

One of the most common methods involves the use of 5-bromoisatoic anhydride as a precursor:

-

- Reagents : 5-bromoisatoic anhydride (25.0 g), methylamine (15.1 g).

- Conditions : The reaction is typically carried out in a suitable solvent like dichloromethane under reflux conditions.

- Yield : This step generally yields the Weinreb amide intermediate, which can be further reacted to form the target compound.

Reactions with Organolithium Reagents :

- Reagents : Phenyl lithium generated in situ from phenyl halides.

- Conditions : Careful control of the order of reagent addition is critical to prevent side reactions.

- Outcome : This step leads to the formation of a ketone intermediate that can be further processed.

-

- The ketone is then subjected to acylation and subsequent transformations to yield this compound.

- Purification is typically achieved through column chromatography.

One-Pot Synthesis Approach

An alternative method reported involves a one-pot synthesis from 2-amino-3-methylbenzoic acid:

Step 1 : Synthesis of an intermediate using bis(trichloromethyl) carbonate.

Step 2 : Aminolysis with methylamine to form an amide.

Step 3 : Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.

Comparative Analysis of Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Starting Material | Key Reagents | Yield (%) | Comments |

|---|---|---|---|---|

| Using 5-Bromoisatoic Anhydride | 5-Bromoisatoic anhydride | Methylamine, Organolithium | Varies | Multi-step process with high purity |

| One-Pot Synthesis | 2-Amino-3-methylbenzoic acid | N-bromosuccinimide | Moderate | Simplified procedure but may require optimization |

化学反应分析

Types of Reactions

2-amino-5-bromo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

科学研究应用

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the development of new drugs. The following table summarizes key findings related to its medicinal applications:

Research has shown that 2-amino-5-bromo-N-methoxy-N-methylbenzamide possesses notable biological activities:

- Anticancer Efficacy : In vitro studies have indicated that the compound reduces cell viability in human cancer cell lines, with IC50 values in the low micromolar range .

- Antimicrobial Testing : The compound has shown promising results in antimicrobial studies, with effective inhibition against various bacterial strains .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of this compound revealed that it significantly reduced viability in human cancer cell lines. The compound's mechanism was linked to its ability to induce apoptosis through specific signaling pathways. This was evidenced by IC50 values indicating potent activity compared to other benzamide derivatives.

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited significant inhibitory effects, with minimum inhibitory concentrations lower than those of conventional antibiotics. This suggests its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with structurally related compounds reveals insights into how modifications affect potency:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-N-methoxybenzamide | Lacks bromine at the fifth position | Different reactivity profiles |

| This compound | Contains bromine | Varying anticancer activity |

| 2-Amino-6-chloro-N-methoxy-N-methylbenzamide | Chlorine at the sixth position | Altered binding affinity |

作用机制

The mechanism of action of 2-amino-5-bromo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

2-Amino-N-substituted-5-bromobenzamides

Compounds such as 2-amino-5-bromo-N-cyclohexylbenzamide and 2-amino-5-bromo-N-benzylbenzamide share the 2-amino-5-bromo backbone but differ in the amide nitrogen substituent (cyclohexyl or benzyl instead of methoxy-N-methyl).

5-Bromo-2-methoxy-N,N-dimethylbenzamide

This analog replaces the amino group with a methoxy group and substitutes the amide nitrogen with dimethyl groups. The absence of the amino group reduces hydrogen-bonding capacity, while the N,N-dimethyl moiety increases hydrophobicity, likely impacting solubility and metabolic stability .

Halogen-Substituted Analogs

5-Chloro-2-methoxy-N-phenethylbenzamide

Replacing bromine with chlorine reduces molecular weight and polarizability.

4-Bromo-N-(2-nitrophenyl)benzamide

This derivative lacks the amino and methoxy groups but introduces a nitro group on the adjacent phenyl ring.

Complex Heterocyclic Derivatives

N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide

The incorporation of a benzoxazole ring adds rigidity and planar geometry, which could enhance binding to enzymes or receptors with flat active sites. The chlorine atom at position 2 introduces steric and electronic effects distinct from the amino group in the parent compound .

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

This compound features multiple halogen substitutions and a benzoxazole ring, increasing molecular weight (492.15 g/mol) and lipophilicity. The dichlorophenyl group may contribute to enhanced cytotoxicity in biological assays .

Substituent Effects on Solubility and Stability

- Amino Group: The 2-amino group in 2-amino-5-bromo-N-methoxy-N-methylbenzamide enhances water solubility via hydrogen bonding, contrasting with analogs like 5-bromo-2-methoxy-N,N-dimethylbenzamide, which lacks this group .

- Bromine vs.

- Methoxy-N-methylamide : This substituent balances hydrophilicity (methoxy) and lipophilicity (N-methyl), optimizing membrane permeability .

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₁₁BrN₂O₂ | 259.10 | 2-NH₂, 5-Br, N-(OCH₃)(CH₃) |

| 5-Bromo-2-methoxy-N,N-dimethylbenzamide | C₁₀H₁₂BrNO₂ | 258.12 | 2-OCH₃, 5-Br, N(CH₃)₂ |

| 5-Chloro-2-methoxy-N-phenethylbenzamide | C₁₆H₁₆ClNO₂ | 289.76 | 2-OCH₃, 5-Cl, N-(CH₂CH₂Ph) |

| N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide | C₂₁H₁₄BrClN₂O₃ | 457.70 | 5-Br, 2-OCH₃, benzoxazole, 2-Cl |

生物活性

2-Amino-5-bromo-N-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the methoxy and N-methyl groups may modulate its pharmacokinetic properties.

Key Mechanisms :

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its anticancer and antimicrobial activities.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways, affecting cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. For example, it has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in treating infections.

- Anti-inflammatory Effects : Some studies have suggested that it may possess anti-inflammatory properties, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anticancer Effects :

A recent study evaluated the efficacy of this compound against MDA-MB-231 cells, reporting an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil . -

Mechanistic Insights :

Mechanistic studies revealed that treatment with this compound led to increased levels of apoptosis markers such as caspase-9 in treated samples . This suggests that the compound induces programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | Lacks bromine | May exhibit different biological activity |

| 4-Bromo-N-methoxy-N-methylbenzamide | Bromine at a different position | Different reactivity profile |

| 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | Chlorine instead of bromine | Potentially different pharmacodynamics |

The unique combination of bromine and methoxy groups in this compound contributes to its distinctive reactivity and biological activity compared to these similar compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-bromo-N-methoxy-N-methylbenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or by derivatization of brominated benzoic acid precursors. For example, brominated intermediates like 2-bromo-5-methoxybenzoic acid can be converted to the corresponding Weinreb amide using reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to improve yield and selectivity . Optimization involves monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Pd(PPh₃)₄) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine and methoxy groups) and amide bond formation .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (312.08 g/mol) and isotopic patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity >95% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation risks (S22/S24/25 precautions) .

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at the 5-position activates the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) predict enhanced electrophilicity at the para position, enabling selective functionalization. Experimental validation using Pd catalysts (e.g., XPhos Pd G3) shows >80% yield in aryl-aryl bond formation .

Q. What strategies resolve contradictions in reported biological activity data for this benzamide derivative?

- Methodological Answer : Discrepancies in receptor binding (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from assay conditions. Standardize protocols:

- Binding Assays : Use radiolabeled ligands (³H-spiperone for D2, ³H-GR65630 for 5-HT3) in parallel to compare IC₅₀ values .

- Solubility Adjustments : Optimize DMSO concentration (<1%) to avoid false negatives .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Employ tools like ACD/Labs Percepta or SwissADME:

- LogP : Predicted ~2.1 (moderate lipophilicity) supports blood-brain barrier penetration.

- Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group is a likely clearance pathway .

Q. What role does the N-methoxy-N-methyl group play in stabilizing intermediates during multi-step synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。